molecular formula C22H26N2O2 B2694775 N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide CAS No. 1424552-68-0

N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide

Cat. No. B2694775
CAS RN: 1424552-68-0
M. Wt: 350.462
InChI Key: IBUZVINSUNLJFR-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide, also known as GW501516 or Cardarine, is a synthetic drug that was developed in the 1990s. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have potential applications in scientific research.

Mechanism of Action

N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide is a selective agonist of PPARδ, which is a nuclear receptor that plays a role in regulating metabolism and inflammation. When this compound binds to PPARδ, it activates a number of genes involved in energy metabolism, including those involved in fatty acid oxidation and glucose uptake. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including increasing fatty acid oxidation and glucose uptake in skeletal muscle, improving insulin sensitivity, and reducing inflammation and oxidative stress in the heart. Additionally, there is evidence to suggest that this compound may have anti-tumor effects, particularly in colon cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide in lab experiments is that it has been shown to have potent and selective effects on PPARδ, which can be useful for studying the role of this receptor in various physiological processes. Additionally, this compound has been shown to be well-tolerated in animal models, which makes it a useful tool for studying the effects of PPARδ activation in vivo. However, one limitation of using this compound in lab experiments is that it is a synthetic drug that may not accurately represent the effects of endogenous PPARδ activation.

Future Directions

There are a number of potential future directions for research on N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide. One area of interest is the potential use of this drug in the treatment of type 2 diabetes, as it has been shown to improve glucose metabolism and insulin sensitivity in animal models. Additionally, there is interest in exploring the cardioprotective effects of this compound further, particularly in the context of heart failure and other cardiovascular diseases. Finally, there is potential for further research on the anti-tumor effects of this compound, particularly in colon cancer.

Synthesis Methods

The synthesis of N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide involves several steps, including the reaction of 4-(3-methylphenoxy)butanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1-cyano-1-methyl-3-phenylpropyl)amine to form the final product.

Scientific Research Applications

N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide has been shown to have potential applications in scientific research, particularly in the fields of metabolism, cardiovascular disease, and cancer. It has been shown to improve glucose metabolism and increase insulin sensitivity in animal models, and may have potential applications in the treatment of type 2 diabetes. Additionally, this compound has been shown to have cardioprotective effects, including reducing inflammation and oxidative stress in the heart. Finally, there is evidence to suggest that this compound may have anti-tumor effects, particularly in colon cancer.

properties

IUPAC Name

N-(2-cyano-4-phenylbutan-2-yl)-4-(3-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-18-8-6-11-20(16-18)26-15-7-12-21(25)24-22(2,17-23)14-13-19-9-4-3-5-10-19/h3-6,8-11,16H,7,12-15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUZVINSUNLJFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NC(C)(CCC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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